4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a fused heterocyclic core with a sulfone group. The structure includes a 3-fluorophenyl substituent at position 4 and a 3-methylbenzyl group at position 2. Such derivatives are often explored as pharmaceutical intermediates or bioactive molecules due to their structural complexity and tunable properties.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-[(3-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-14-5-2-6-15(11-14)13-23-20(25)24(17-8-3-7-16(21)12-17)19-18(28(23,26)27)9-4-10-22-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTWTEUBKRSPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 1251707-81-9, belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data from various studies and case analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.5 g/mol . The structural features that contribute to its biological activity include the presence of fluorophenyl and methylbenzyl groups attached to a pyrido-thiadiazinone core.
Biological Activity Overview
Research has indicated that compounds similar to 4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit a range of biological activities, such as:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial and fungal strains.
- Anticancer Properties : Studies have reported antiproliferative effects on cancer cell lines, including breast and colon cancer.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways has been noted in several studies.
Anticancer Activity
A study evaluated the antiproliferative effects of structurally related compounds on breast and colon cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth at micromolar concentrations. The mechanism was suggested to involve apoptosis induction rather than direct cytotoxicity through interference with specific signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HT-29 (Colon) | 7.5 | Cell cycle arrest |
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related thiadiazine derivatives. The study found that some compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 10 |
| Compound D | C. albicans | 20 |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of these compounds through their effects on cytokine production in monocyte/macrophage models. For instance, one derivative significantly reduced TNF-alpha levels in response to lipopolysaccharide (LPS) stimulation.
Mechanistic Insights
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in cell proliferation and survival.
- Modulation of Cytokine Production : Through the inhibition of NF-kB signaling pathways, these compounds may reduce inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituent type, position, and electronic effects, impacting physicochemical and pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular formulas estimated based on IUPAC names; exact masses may vary.
Key Findings
Substituent Position Effects: The 3-fluorophenyl group in the target compound (meta-substitution) may reduce solubility compared to the 4-fluoro-3-methylphenyl analog (), where para-fluorine improves water interaction .
Electronic Modifications :
- Methylsulfanyl in ’s compound enhances electron-rich aromatic systems, possibly improving π-π stacking but increasing oxidation risk .
- Difluorobenzyl () increases halogen bonding capacity, which could elevate target affinity but also toxicity risks .
Synthetic and Industrial Relevance :
- The 3-methylphenyl derivative () is produced at >99% purity for pharmaceutical use, suggesting scalable synthesis routes . In contrast, fluorine-containing analogs may require specialized handling.
Pharmacopeial Standards :
- The USP-related compound (, C₁₃H₁₁N₃O₃S) lacks extended aromatic substituents, highlighting the target compound’s tailored design for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
